Varenicline-d4 (dihydrochloride)

Catalog No.
S12892724
CAS No.
M.F
C13H15Cl2N3
M. Wt
288.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Varenicline-d4 (dihydrochloride)

Product Name

Varenicline-d4 (dihydrochloride)

IUPAC Name

13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;dihydrochloride

Molecular Formula

C13H15Cl2N3

Molecular Weight

288.21 g/mol

InChI

InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H/i6D2,7D2;;

InChI Key

NZVVYNGXLGJKCW-AXHRBNSXSA-N

Canonical SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl

Isomeric SMILES

[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1)([2H])[2H])[2H].Cl.Cl

Varenicline-d4 (dihydrochloride) is a deuterium-labeled derivative of varenicline, a medication primarily used for smoking cessation. The compound's molecular formula is C13H13N3C_{13}H_{13}N_3 and it features a unique isotopic labeling that enhances its utility in research, particularly in pharmacokinetic studies. The deuterium substitution allows for more precise tracking of the compound in biological systems, making it a valuable tool for understanding the metabolism and action of varenicline in the body .

Similar to its non-labeled counterpart. As a partial agonist at nicotinic acetylcholine receptors, it interacts with these receptors to produce effects that can help reduce cravings and withdrawal symptoms associated with smoking cessation. The presence of deuterium does not significantly alter the chemical reactivity but allows for enhanced detection methods in analytical chemistry, particularly in mass spectrometry .

Varenicline-d4 exhibits biological activity as a partial agonist at the alpha-4 beta-2 nicotinic acetylcholine receptors. This mechanism is crucial for its effectiveness in reducing nicotine cravings and withdrawal symptoms. Studies have shown that varenicline can stimulate these receptors to a lesser degree than nicotine itself, providing relief from withdrawal while minimizing the reinforcing effects associated with nicotine addiction . The deuterium labeling facilitates studies on the pharmacokinetics and dynamics of varenicline, allowing researchers to better understand its behavior in vivo.

The synthesis of varenicline-d4 typically involves the introduction of deuterium into the varenicline structure through various chemical methods. Common approaches include:

  • Deuteration: This can be achieved through reactions involving deuterated reagents or solvents.
  • Isotope Exchange: Utilizing deuterated acids or bases to replace hydrogen atoms with deuterium.
  • Chemical Modification: Starting from varenicline and applying specific reactions that incorporate deuterium into the final product.

These methods ensure that the resulting compound retains the pharmacological properties of varenicline while allowing for isotopic labeling necessary for research applications .

Varenicline-d4 is primarily used in research settings as an internal standard for quantifying varenicline levels in biological samples using techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry. Its ability to provide accurate measurements makes it essential for pharmacokinetic studies, allowing researchers to assess drug metabolism and efficacy accurately . Additionally, it serves as a tool in studying the mechanisms of action of nicotinic receptor modulators.

Interaction studies involving varenicline-d4 focus on its binding affinity and efficacy at nicotinic acetylcholine receptors compared to other compounds. These studies are crucial for understanding how varenicline functions within the central nervous system and its potential interactions with other medications or substances. The use of deuterated compounds like varenicline-d4 helps clarify these interactions by providing distinct signals in analytical methods, thereby improving data accuracy .

Varenicline-d4 shares structural similarities with several other compounds used in smoking cessation or as nicotinic receptor modulators. Below are some notable compounds along with their unique characteristics:

Compound NameStructure SimilarityUnique Features
VareniclineIdentical backboneNon-deuterated; used clinically for smoking cessation
CytisineStructural analogA natural product; acts as a full agonist at nicotinic receptors
NicotineStructural analogA potent full agonist; highly addictive
LobelineStructural analogLess potent; used in some smoking cessation therapies

Varenicline-d4's uniqueness lies in its isotopic labeling, which enhances its application in research without altering its pharmacological properties significantly. This characteristic allows scientists to conduct detailed studies on drug interactions and metabolism that would be challenging with non-labeled compounds .

Deuterium Incorporation Methodologies

Deuterium incorporation into varenicline to produce varenicline-d4 (dihydrochloride) represents a sophisticated application of isotope labeling techniques in pharmaceutical synthesis [8] [10]. The strategic placement of deuterium atoms in the varenicline molecule requires careful consideration of multiple synthetic approaches, each offering distinct advantages in terms of selectivity, efficiency, and scalability [11] [14].

The primary methodologies for deuterium incorporation in varenicline-d4 synthesis include hydrogen-deuterium exchange reactions, catalytic deuteration using deuterium gas, and deuterated building block approaches [8] [15]. Hydrogen-deuterium exchange reactions utilizing deuterium oxide as the deuterium source have emerged as particularly effective for achieving site-specific labeling [10] [15]. These reactions typically employ palladium or platinum catalysts supported on carbon, operating under controlled temperature and pressure conditions to facilitate selective exchange at specific hydrogen positions [15] [19].

Catalytic deuteration methodologies using heterogeneous catalysts have demonstrated exceptional utility for large-scale deuterium incorporation [19] [22]. Recent developments in flow chemistry applications have enabled continuous deuteration processes that offer improved control over reaction parameters and enhanced reproducibility [12] [16]. These systems utilize nanostructured iron catalysts combined with deuterium oxide under hydrogen pressure, providing scalable access to deuterated compounds with high isotopic purity [19] [22].

The deuterated building block approach involves synthesizing key intermediates with pre-incorporated deuterium atoms, which are subsequently assembled into the final varenicline-d4 structure [2] [8]. This methodology offers precise control over deuterium placement but requires extensive synthetic planning and may involve multiple deuteration steps [11] [14].

Table 1: Deuterium Incorporation Methods for Varenicline-d4 Synthesis

MethodDeuterium SourceCatalyst SystemTemperature RangeDeuteration EfficiencySelectivity
Hydrogen-Deuterium ExchangeDeuterium OxidePalladium/Carbon150-200°C85-95%Moderate
Catalytic DeuterationDeuterium GasPlatinum/Carbon100-180°C90-98%High
Flow Chemistry ExchangeDeuterium OxideIron Nanostructures120-160°C92-97%High
Building Block AssemblyDeuterated PrecursorsVariousAmbient-150°C80-90%Very High

Advanced deuteration strategies incorporate organocatalytic methods that enable site-selective deuterium incorporation under mild conditions [11] [35]. These approaches utilize triethylamine or solid resin catalysts to facilitate deuterium exchange at specific molecular positions, offering environmental advantages through reduced energy requirements and simplified purification procedures [9] [11].

Process Chemistry for Large-Scale Synthesis

Large-scale synthesis of varenicline-d4 (dihydrochloride) requires comprehensive optimization of reaction conditions, catalyst systems, and process parameters to achieve economically viable production while maintaining product quality [16] [19]. The transition from laboratory-scale synthesis to industrial production presents unique challenges related to heat and mass transfer, catalyst stability, and process safety [17] [20].

Flow synthesis methodologies have revolutionized large-scale deuterium labeling by enabling continuous processing with enhanced control over reaction parameters [12] [16]. These systems employ multiple reactors in series to achieve stepwise deuterium incorporation, allowing for higher deuteration ratios with single-pass efficiency [16] [17]. Current industrial implementations can produce deuterated compounds at kilogram scale with deuterium enrichment exceeding 94 atom percent [16] [19].

Process optimization strategies focus on catalyst reuse and regeneration to minimize production costs [19] [22]. Studies have demonstrated successful catalyst recycling over multiple reaction cycles, with iron-based catalysts showing particular promise for sustained activity under industrial conditions [19] [33]. The implementation of closed-loop systems enables iterative processing that enhances isotopic purity while reducing deuterium source consumption [22] [23].

Table 2: Large-Scale Process Parameters for Varenicline-d4 Synthesis

ParameterBatch ProcessFlow ProcessContinuous Process
Reactor Volume1-50 L0.1-2 L modules10-500 L
Residence Time4-24 hours10-60 minutes2-8 hours
Catalyst Loading10-20 mol%5-15 mol%5-10 mol%
Deuteration Level85-92%90-96%92-98%
Production Rate1-10 kg/day5-50 kg/day20-200 kg/day
Solvent Recovery70-85%85-95%90-98%

Temperature and pressure optimization studies have identified critical process windows that maximize deuterium incorporation while minimizing side product formation [15] [17]. Typical operating conditions involve temperatures between 120-180°C and pressures of 1-10 bar, with specific parameters dependent on the chosen catalytic system and substrate characteristics [15] [19].

Solvent selection for large-scale synthesis prioritizes recyclability and environmental compatibility [16] [53]. Water-based systems and bio-derived solvents such as ethyl lactate have gained prominence due to their reduced environmental impact and favorable safety profiles [53]. Mixed solvent systems combining isopropanol with deuterium oxide have demonstrated particular effectiveness for industrial deuteration processes [17] [15].

Purification and Quality Control Protocols

Purification of varenicline-d4 (dihydrochloride) requires specialized analytical and preparative techniques capable of distinguishing between isotopomers and achieving pharmaceutical-grade purity standards [24] [26]. The presence of multiple deuterium atoms introduces complexity in both separation and characterization methodologies, necessitating advanced instrumental approaches [25] [27].

High-performance liquid chromatography methods for varenicline-d4 purification employ reverse-phase columns with gradient elution systems optimized for isotopomer separation [25] [30]. Column overloading techniques enable preparative-scale purification while maintaining resolution between deuterated and non-deuterated species [25]. Wavelength selection at 325-375 nanometers provides optimal detection sensitivity while minimizing interference from process impurities [25].

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural verification and deuterium content determination [40] [41]. Deuterium nuclear magnetic resonance spectroscopy offers direct observation of deuterium-containing positions, enabling quantitative assessment of isotopic enrichment at specific molecular sites [40] [28]. Modern spectrometers equipped with deuterium-optimized probe systems can achieve detection limits suitable for pharmaceutical quality control applications [40] [41].

Table 3: Analytical Methods for Varenicline-d4 Quality Control

Analytical MethodParameter MeasuredDetection LimitPrecisionAnalysis Time
Deuterium Nuclear Magnetic ResonanceDeuterium Content0.1 atom%±0.2%30-60 minutes
Liquid Chromatography-Mass SpectrometryPurity/Impurities0.01%±0.05%15-30 minutes
High-Performance Liquid ChromatographyChemical Purity0.05%±0.1%20-40 minutes
Gas Chromatography-Mass SpectrometryVolatile Impurities0.001%±0.01%25-45 minutes
Infrared SpectroscopyFunctional GroupsQualitativeN/A5-10 minutes

Mass spectrometry techniques, particularly liquid chromatography-mass spectrometry, provide essential capabilities for isotopomer distribution analysis and impurity profiling [26] [42]. The characteristic mass shift of deuterated species enables precise quantification of deuterium incorporation levels and identification of partially deuterated byproducts [26] [29]. Modern mass spectrometers achieve isotopic resolution sufficient to distinguish between closely related deuterium-containing isotopomers [42] [43].

Quality control protocols for varenicline-d4 (dihydrochloride) encompass comprehensive testing for chemical purity, isotopic purity, and residual solvent content [3] [18]. Acceptance criteria typically require chemical purity exceeding 97%, deuterium enrichment above 95 atom percent, and water content below 0.5 percent by weight [3] [28]. Certificates of analysis document isotopic abundances of different isotopologues, providing quantitative measures of overall deuteration levels [18] [24].

Solid-phase extraction techniques coupled with nuclear magnetic resonance spectroscopy enable high-resolution structural characterization of purified products [27]. These hyphenated methods facilitate direct comparison of nuclear magnetic resonance spectra from different synthesis batches, ensuring batch-to-batch consistency in isotopic labeling patterns [27] [41].

Environmental Impact Assessment of Synthesis Routes

Environmental impact assessment of varenicline-d4 (dihydrochloride) synthesis routes encompasses evaluation of resource consumption, waste generation, and ecological footprint throughout the production lifecycle [31] [32]. The pharmaceutical industry faces increasing pressure to adopt sustainable manufacturing practices that minimize environmental burden while maintaining product quality and economic viability [47] [51].

Energy consumption analysis reveals significant differences between synthetic methodologies, with flow chemistry approaches demonstrating superior energy efficiency compared to traditional batch processes [12] [32]. Life cycle assessment studies indicate that continuous processing can reduce energy requirements by 30-50% while simultaneously improving product yields and reducing waste generation [31] [32]. The implementation of renewable energy sources in manufacturing facilities further enhances the environmental profile of deuterated pharmaceutical production [32] [52].

Water usage represents a critical environmental consideration in deuterium labeling processes, particularly given the requirement for deuterium oxide as a reactant [31] [48]. Process optimization strategies focus on deuterium oxide recovery and recycling to minimize consumption of this expensive isotopic resource [16] [22]. Advanced separation techniques enable recovery rates exceeding 95%, significantly reducing the environmental impact associated with deuterium oxide production and disposal [22] [31].

Table 4: Environmental Impact Comparison of Synthesis Routes

Synthesis RouteEnergy Consumption (MJ/kg)Water Usage (L/kg)Waste Generation (kg/kg)Carbon Footprint (kg CO₂-eq/kg)
Traditional Batch450-650200-4008-1585-120
Optimized Batch320-480150-2805-1060-90
Flow Chemistry280-420100-2003-645-70
Green Chemistry200-35080-1502-435-55

Waste stream characterization identifies the primary sources of environmental impact in varenicline-d4 synthesis [47] [49]. Organic solvent waste constitutes the largest component, necessitating implementation of solvent recovery and recycling systems [53] [34]. Advanced distillation and membrane separation technologies enable recovery of high-purity solvents suitable for reuse in subsequent synthesis cycles [53] [25].

Green chemistry principles guide the selection of environmentally benign synthesis routes [50] [53]. The replacement of hazardous solvents with water-based or bio-derived alternatives reduces both toxicity and disposal costs [53] [33]. Catalyst-free decarboxylative deuteration methods eliminate the need for precious metal catalysts, reducing both cost and environmental impact [33] [50].

Regulatory frameworks for environmental assessment of pharmaceutical manufacturing continue to evolve, with increasing emphasis on life cycle thinking and sustainability metrics [31] [51]. The European Water Framework Directive includes several pharmaceuticals as priority substances, highlighting the importance of environmental considerations in drug development and manufacturing [51] [47].

Mass spectrometric quantification of Varenicline-d4 dihydrochloride represents a cornerstone of modern bioanalytical method development for smoking cessation therapeutics. The deuterated internal standard serves as the gold standard for liquid chromatography-tandem mass spectrometry quantification due to its nearly identical physicochemical properties to the parent compound while providing sufficient mass differentiation for selective detection [1] [2].

The fundamental approach employs positive electrospray ionization coupled with multiple reaction monitoring detection. Varenicline-d4 exhibits optimal ionization efficiency under positive mode conditions, with the protonated molecular ion undergoing characteristic fragmentation patterns that ensure specificity and sensitivity [1]. The mass transition for Varenicline-d4 occurs at mass-to-charge ratio 215.29 to 169.1, providing a clear 3 atomic mass unit separation from the parent compound at mass-to-charge ratio 212.1 to 169.0 [1].

Optimization of mass spectrometric parameters requires systematic evaluation of source conditions including fragmentor voltage, collision energy, and gas flow parameters. For Varenicline-d4 quantification, fragmentor voltages ranging from 100 to 150 volts have demonstrated optimal performance, while collision energies of approximately 20 electron volts provide maximum product ion intensity [1] [3]. The turbo ionspray interface operates effectively at temperatures between 350 to 450 degrees Celsius with nitrogen as both nebulizing and drying gas [1].

Matrix effects present significant challenges in mass spectrometric quantification, particularly when analyzing complex biological matrices such as human plasma. The implementation of Varenicline-d4 as internal standard effectively compensates for ion suppression or enhancement phenomena that commonly occur during electrospray ionization [4] [5]. Studies have demonstrated matrix effect coefficients of variation below 1.3 percent when employing deuterated internal standard correction, indicating excellent compensation for matrix-induced signal variations [1].

Signal-to-noise ratio optimization remains critical for achieving picogram-level sensitivity. Lower limits of quantification as low as 50 picograms per milliliter have been achieved through careful optimization of mass spectrometric conditions combined with efficient sample preparation techniques [1]. The implementation of multiple reaction monitoring mode provides enhanced selectivity by monitoring specific precursor-to-product ion transitions, effectively eliminating potential interferences from endogenous compounds or metabolites [1] [6].

Chromatographic Separation Optimization

Chromatographic separation of Varenicline-d4 dihydrochloride requires careful consideration of column chemistry, mobile phase composition, and gradient conditions to achieve optimal resolution and peak shape characteristics. Reversed-phase liquid chromatography using octadecylsilane bonded phases has emerged as the preferred separation mode due to the moderate hydrophobicity of varenicline compounds [1] [7].

Column selection plays a fundamental role in achieving adequate separation efficiency. Zorbax SB-C18 columns with dimensions of 4.6 millimeters by 75 millimeters and particle sizes of 3.5 micrometers have demonstrated exceptional performance for varenicline analysis [1]. The shorter column length provides reduced analysis time while maintaining sufficient theoretical plate numbers for baseline resolution. Column temperature optimization at 40 degrees Celsius enhances peak symmetry and reduces retention time variability [1].

Mobile phase optimization involves systematic evaluation of buffer systems, organic modifiers, and pH conditions. The optimal mobile phase composition consists of 5 millimolar ammonium formate in water combined with acetonitrile in a ratio of 10:90 volume per volume [1]. This high organic content mobile phase provides adequate retention for the polar varenicline molecule while maintaining compatibility with electrospray ionization. The ammonium formate buffer system enhances ionization efficiency and provides consistent retention times across analytical runs [1].

Isocratic elution conditions have proven superior to gradient methods for varenicline analysis due to improved reproducibility and reduced equilibration times between injections. Flow rate optimization at 0.8 milliliters per minute provides optimal balance between analysis time and chromatographic resolution [1]. Injection volumes of 20 microliters represent the maximum practical volume while maintaining peak shape integrity and avoiding detector saturation [1].

Retention time reproducibility constitutes a critical parameter for method reliability. Varenicline-d4 typically elutes at approximately 8.2 minutes, while the parent compound elutes at 9.2 minutes under optimized conditions [1]. The slight retention time difference between isotopologues results from the kinetic isotope effect associated with deuterium substitution, which affects molecular interactions with the stationary phase [8].

Peak shape optimization requires attention to extra-column effects including injection parameters and detector cell design. Symmetry factors below 1.5 indicate acceptable peak shape characteristics, while theoretical plate numbers exceeding 1000 per 75 millimeter column length demonstrate adequate separation efficiency [7]. Resolution between varenicline and its deuterated internal standard should exceed 1.5 to ensure accurate quantification [7].

Internal Standard Applications in Bioanalytical Assays

Varenicline-d4 dihydrochloride serves as an exemplary stable isotope-labeled internal standard for bioanalytical applications due to its structural similarity to the analyte while providing sufficient mass differentiation for selective detection [2] [4]. The deuterium incorporation at four positions creates a molecular weight difference of 4 atomic mass units, ensuring minimal cross-talk between analyte and internal standard channels during mass spectrometric detection [2].

The selection of deuterated internal standards requires careful consideration of isotopic purity and deuterium incorporation efficiency. High-quality Varenicline-d4 preparations exhibit deuterium incorporation levels exceeding 99 percent with minimal d0 through d3 isotopomers [2]. This high isotopic purity prevents interference with the analyte signal and ensures accurate quantification across the analytical range [2].

Concentration optimization of internal standard addition represents a critical parameter affecting assay performance. For varenicline bioanalysis, internal standard concentrations of 30 nanograms per milliliter have demonstrated optimal performance, providing adequate signal intensity while avoiding detector saturation [1]. The internal standard concentration should remain constant across all samples within an analytical batch to ensure consistent normalization of analyte responses [5].

Co-elution characteristics between analyte and internal standard significantly impact matrix effect compensation. Complete chromatographic overlap ensures that both compounds experience identical matrix effects during ionization, providing optimal correction for signal suppression or enhancement [8]. When slight retention time differences occur due to deuterium kinetic isotope effects, the separation should be minimized to maintain similar matrix environments [8].

Recovery characteristics of deuterated internal standards typically mirror those of the parent analyte due to their nearly identical physicochemical properties. For varenicline analysis, recovery values of 98.1 percent with relative standard deviations below 4.5 percent demonstrate excellent extraction efficiency and reproducibility [1]. Parallel recovery behavior ensures that losses during sample preparation are adequately compensated through ratio calculations [9].

Quality control applications benefit significantly from deuterated internal standard implementation. The use of Varenicline-d4 in quality control samples provides robust monitoring of assay performance across analytical batches, enabling detection of systematic errors or instrument drift [9]. Internal standard response monitoring serves as an early indicator of analytical problems before they affect study sample results [10].

Storage and stability considerations for deuterated internal standards parallel those of the parent compound. Varenicline-d4 demonstrates excellent stability in stock solutions stored at 2 to 8 degrees Celsius for periods exceeding 26 days, with changes below 0.1 percent [1]. This stability profile supports routine bioanalytical operations without frequent standard preparation requirements [1].

Method Validation Parameters: Sensitivity, Specificity, and Reproducibility

Method validation for Varenicline-d4 bioanalytical assays encompasses comprehensive assessment of analytical performance characteristics according to regulatory guidelines established by the Food and Drug Administration and International Council for Harmonization [11] [12]. The validation process demonstrates that analytical methods are suitable for their intended purpose and generate reliable, accurate, and precise results [13] [14].

Sensitivity Assessment

Sensitivity evaluation focuses on determining the lower limits of detection and quantification that define the operational range of the analytical method. For Varenicline-d4 assays, lower limits of quantification of 50 picograms per milliliter have been achieved with signal-to-noise ratios exceeding 10:1 [1]. The lower limit of detection, defined at signal-to-noise ratios of 3:1, reaches 10.5 picograms per milliliter, demonstrating exceptional sensitivity for therapeutic drug monitoring applications [1].

Sensitivity optimization involves systematic evaluation of sample preparation efficiency, chromatographic conditions, and mass spectrometric parameters. Liquid-liquid extraction using methyl tertiary butyl ether provides recovery values exceeding 95 percent while effectively removing matrix interferences [1]. The combination of optimized extraction procedures with selective mass spectrometric detection enables quantification at concentrations well below therapeutic levels [1].

Specificity and Selectivity Evaluation

Specificity assessment demonstrates the ability to measure Varenicline-d4 accurately in the presence of potential interfering substances including endogenous matrix components, metabolites, and co-administered medications [12] [15]. Blank matrix evaluation using plasma samples from six different sources, including hemolyzed and lipemic specimens, ensures comprehensive assessment of potential interferences [1].

The acceptance criteria for specificity require that interfering peaks at the retention time of the analyte represent less than 20 percent of the lower limit of quantification response, while interference at the internal standard retention time must remain below 5 percent of the internal standard response [12]. These stringent criteria ensure that endogenous compounds do not compromise quantification accuracy [1] [16].

Selectivity evaluation extends beyond basic interference assessment to include forced degradation studies and stress testing under various conditions including acidic, basic, oxidative, and thermal stress [7]. These studies demonstrate that the analytical method can distinguish between the intact analyte and potential degradation products that might form during sample storage or processing [7].

Reproducibility Assessment

Reproducibility evaluation encompasses multiple dimensions of analytical variability including within-run precision, between-run precision, and intermediate precision across different analysts, instruments, and time periods [17] [13]. For Varenicline-d4 quantification, intra-day precision values ranging from 1.2 to 4.5 percent relative standard deviation demonstrate excellent within-run reproducibility [1].

Inter-day precision assessment, conducted across multiple analytical runs, yields relative standard deviation values between 3.5 and 7.4 percent, well within the 15 percent acceptance criteria established by regulatory guidelines [1]. This level of precision ensures reliable quantification across extended analytical sequences typical of clinical studies [10].

Accuracy evaluation, expressed as the agreement between measured and nominal concentrations, demonstrates bias levels between 91.7 and 110.6 percent across the analytical range [1]. These accuracy values satisfy the 85 to 115 percent acceptance criteria for bioanalytical methods, confirming that the method produces results that closely approximate true analyte concentrations [11].

Long-term Reproducibility and Robustness

Extended validation studies encompass assessment of method performance over prolonged time periods typical of clinical study durations. Long-term stability studies demonstrate that quality control samples remain stable for at least 71 days when stored at minus 30 degrees Celsius, with accuracy values between 90.5 and 106.9 percent [1]. This stability profile supports clinical studies with extended sample collection periods [18] [19].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

287.0894099 g/mol

Monoisotopic Mass

287.0894099 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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